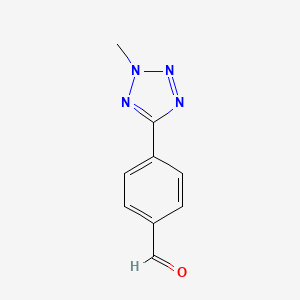
4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde
Übersicht
Beschreibung
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a benzaldehyde group attached to the tetrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde typically involves the reaction of 2-methyl-2H-tetrazole with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid.
Reduction: 4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts that modulate the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2H-Tetrazol-5-yl)benzaldehyde: Lacks the methyl group on the tetrazole ring.
4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H8N4O |
|---|---|
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
4-(2-methyltetrazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
InChI-Schlüssel |
WHIFEKRDYLWPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














